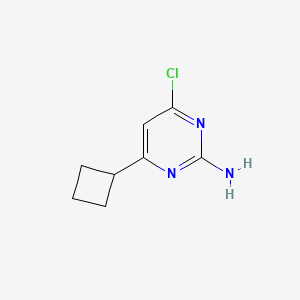
4-Chloro-6-cyclobutylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclobutylpyrimidin-2-amine typically involves the chlorination of a pyrimidine precursor. One common method is the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃) under controlled conditions . The reaction is quenched with alcohols to safely neutralize the excess POCl₃, and the product is isolated using an organic solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure high-quality output .
化学反応の分析
Types of Reactions
4-Chloro-6-cyclobutylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH₂) or thiourea can be used for substitution reactions, typically under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6-cyclobutylpyrimidine derivatives .
科学的研究の応用
4-Chloro-6-cyclobutylpyrimidin-2-amine has several applications in scientific research:
作用機序
The mechanism of action of 4-Chloro-6-cyclobutylpyrimidin-2-amine involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to nucleic acids or proteins, thereby modulating their function . The exact pathways and targets may vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound has similar structural features but differs in the substitution pattern, which can lead to different chemical and biological properties.
2-Amino-4-chloro-6-cyclopropylpyrimidine: Another structurally related compound with a cyclopropyl group instead of a cyclobutyl group, affecting its reactivity and applications.
Uniqueness
4-Chloro-6-cyclobutylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl group provides steric hindrance and influences its reactivity compared to other pyrimidine derivatives .
特性
分子式 |
C8H10ClN3 |
|---|---|
分子量 |
183.64 g/mol |
IUPAC名 |
4-chloro-6-cyclobutylpyrimidin-2-amine |
InChI |
InChI=1S/C8H10ClN3/c9-7-4-6(5-2-1-3-5)11-8(10)12-7/h4-5H,1-3H2,(H2,10,11,12) |
InChIキー |
FTXYFHWTPCLTMG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=CC(=NC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline](/img/structure/B15055077.png)
![4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15055093.png)

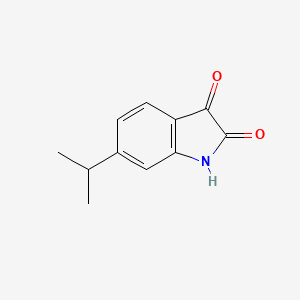
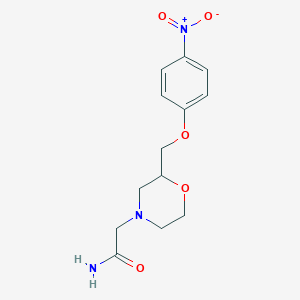

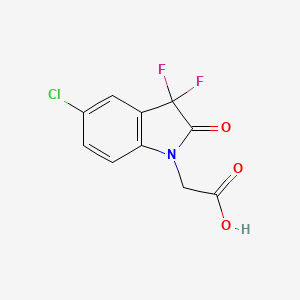
![Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15055135.png)
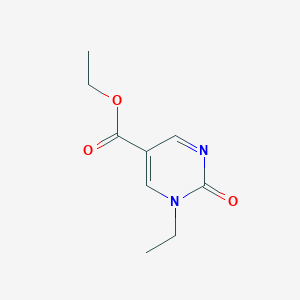
![N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide](/img/structure/B15055142.png)
![2-Chloro-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055145.png)

![2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate](/img/structure/B15055155.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15055164.png)
